5-(4-Ethoxyphenyl)isoxazol-3-amine
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Overview
Description
5-(4-Ethoxyphenyl)isoxazol-3-amine is a compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry for drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Ethoxyphenyl)isoxazol-3-amine typically involves the cycloaddition of an alkyne and a nitrile oxide. One common method is the (3 + 2) cycloaddition reaction, where an alkyne acts as a dipolarophile and nitrile oxide as the dipole . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production methods for isoxazole derivatives often involve large-scale cycloaddition reactions under controlled conditions. The use of microwave-assisted synthesis has been reported to enhance reaction rates and yields . Additionally, the use of eco-friendly solvents and catalysts is being investigated to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-(4-Ethoxyphenyl)isoxazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sodium hypochlorite and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitro derivatives, while reduction can yield amine derivatives .
Scientific Research Applications
5-(4-Ethoxyphenyl)isoxazol-3-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-(4-Ethoxyphenyl)isoxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, some isoxazole derivatives have been shown to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways . The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxyphenyl)isoxazol-3-amine
- 5-(4-Chlorophenyl)isoxazol-3-amine
- 3-(4-Methoxyphenyl)isoxazol-5-amine
Uniqueness
5-(4-Ethoxyphenyl)isoxazol-3-amine is unique due to its specific ethoxy substitution on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Properties
Molecular Formula |
C11H12N2O2 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
5-(4-ethoxyphenyl)-1,2-oxazol-3-amine |
InChI |
InChI=1S/C11H12N2O2/c1-2-14-9-5-3-8(4-6-9)10-7-11(12)13-15-10/h3-7H,2H2,1H3,(H2,12,13) |
InChI Key |
MIJDABQRKNNWJP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=NO2)N |
Origin of Product |
United States |
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